2-Methoxy-5-nitropyrimidine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-nitropyrimidine and its polymorphs has been elucidated using single-crystal X-ray diffraction, revealing extensive networks of hydrogen bonds, including C−H···N and C−H···O interactions, and short interlayer distances. These structures highlight the limitations and successes of current methods in predicting crystal structures and polymorphism (C. Aakeröy, M. Nieuwenhuyzen, S. Price, 1998).
Chemical Reactions and Properties
2-Methoxy-5-nitropyrimidine undergoes various chemical reactions, including the formation of sigma complexes and recyclization of the pyrimidine ring. One study showed that depending on the reaction conditions, it could produce potassium salts of 5-nitrodiacetylmethylenepyrimidines or lead to 5-nitro-2-hydroxyacetophenone as a result of recyclization (G. Remennikov, A. A. Kisilenko, V. M. Cherkasov, 1983).
Scientific Research Applications
Antitumor Agent Synthesis : 2-Methoxy-5-nitropyrimidine derivatives have been evaluated for their potential as antitumor agents. For instance, a study synthesizing 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine demonstrated significant inhibition of cell proliferation in specific cancer cell lines (Thompson et al., 1997).
Conversion into Bioactive Compounds : Research has shown that 2-Methoxy-5-nitropyrimidine can be converted into other compounds like 3-amino-4-nitropyrazole, which have potential applications in the synthesis of biologically active molecules (Biffin et al., 1968).
Synthesis of Heterocyclic Compounds : Studies have utilized 2-Methoxy-5-nitropyrimidine derivatives in the synthesis of triazolo-pyrimidines, which are relevant in medicinal chemistry (Śliwa et al., 1990).
Development of Aza-analogues of Pteridine : Research involving 2-Methoxy-5-nitropyrimidine has led to the development of monomethoxy-1,2,4,6,8-pentaazanaphthalenes, contributing to the study of aza-analogues of pteridine (Brown & Sugimoto, 1971).
Building Block for Biologically Active Compounds : Alkoxy-5-nitrosopyrimidines, including derivatives of 2-Methoxy-5-nitropyrimidine, have been synthesized and evaluated as antivirals, demonstrating their utility as building blocks for biologically active compounds (Marchal et al., 2010).
Transetherification Studies : The compound has been used in transetherification studies, contributing to the understanding of reactions involving alkoxy-derivatives of pyrimidines (Brown & Sugimoto, 1970).
Unusual Aromatic Substitution : It has been involved in studies examining unusual aromatic substitution reactions, providing insights into synthetic pathways and reactivity (Lopez et al., 2009).
Sigma Complex Formation : 2-Methoxy-5-nitropyrimidine and its derivatives have been studied for the formation of sigma complexes, which are important in understanding the reaction mechanisms in organic chemistry (Remennikov et al., 1983).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUHFIFABZPKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326474 | |
Record name | 2-Methoxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-nitropyrimidine | |
CAS RN |
14001-69-5 | |
Record name | 14001-69-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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